molecular formula C6H10O3 B1678408 Pantolactone CAS No. 599-04-2

Pantolactone

Cat. No. B1678408
CAS RN: 599-04-2
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-BYPYZUCNSA-N
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Description

Pantolactone is a synthetic humectant that plays a role in maintaining skin’s moisture balance . This compound is also known as pantoyl lactone, and it is required for the creation of skin-beneficial B vitamins panthenol and pantothenic acid .


Synthesis Analysis

D-Pantolactone is a key chiral intermediate for the synthesis of D-pantothenic acid and its derivatives . Biocatalytic kinetic resolution of D, L-pantoyl lactone using D-lactonase is an efficient route to synthesize D-pantolactone . In this process, a novel D-lactonase TSDL was expressed in Escherichia coli host .


Molecular Structure Analysis

The molecular formula of Pantolactone is C6H10O3 . It has an average mass of 130.142 Da and a monoisotopic mass of 130.062988 Da .


Chemical Reactions Analysis

Biocatalytic kinetic resolution of D, L-pantoyl lactone using D-lactonase is an efficient route to synthesize D-pantolactone . The immobilized whole-cell biocatalyst exhibited good catalytic stability, which was applied for stereospecific hydrolysis of D-pantolactone for up to 56 repeated batch reactions without obvious loss in the catalytic activity and enantioselectivity .


Physical And Chemical Properties Analysis

Pantolactone has a density of 1.2±0.1 g/cm3, a boiling point of 224.6±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 53.6±6.0 kJ/mol and a flash point of 99.0±13.2 °C .

Scientific Research Applications

Biological Activity

Pantolactone has been studied for its biological activity, particularly in relation to its role in antagonizing the inhibition of bacterial growth by salicylic acid. It is suggested that pantolactone might be used for the synthesis of pantothenic acid, with pantoate being more active than pantolactone in this process (Stansly & Schlosser, 1945).

Synthetic Routes

Efficient synthetic routes for enantiomers of pantolactone and pantothenic acid starting from D-mannitol have been developed. This includes the conversion of D-glyceraldehyde acetonide into a protected pantoic acid intermediate, followed by cyclization or amide bond formation, and subsequent deprotection (Sanyal, Barman, & Banerjee, 2012).

Asymmetric Synthesis

The asymmetric synthesis of (R)-pantolactone, a key intermediate for calcium (R)-pantothenate, has been explored using NADPH-dependent conjugated polyketone reductase. This method offers an alternative to traditional processes that involve toxic chemicals and complex steps (Cheng et al., 2019).

Industrial Scale Synthesis

Studies on the synthesis of (R,S)-pantolactone at both laboratory and industrial scales have led to improvements in the process, resulting in higher yield, reduced duration, and decreased raw material and energy consumption (Rowicki, Synoradzki, & Włostowski, 2006).

Molecular Insights

Molecular insights into the catalytic mechanism of enzymes involved in the synthesis of pantolactone have been investigated. For example, research on an NADPH-dependent conjugated polyketone reductase from Candida dubliniensis has provided valuable information on the enzymatic process (Cheng et al., 2019).

Enantiodivergent Syntheses

Enantiodivergent syntheses of pantolactone and pantothenic acid highlight the possibilities for creating specific enantiomers, important for various applications in pharmaceuticals and biotechnology (Sanyal, Barman, & Banerjee, 2012).

Safety And Hazards

Pantolactone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

The biocatalytic kinetic resolution of D, L-pantoyl lactone using D-lactonase is an efficient route to synthesize D-pantolactone . This process could be further optimized and scaled up for industrial production .

properties

IUPAC Name

(3R)-3-hydroxy-4,4-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHXTVXHNVDKA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=O)[C@@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881249
Record name D-Pantolactone
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pantolactone

CAS RN

599-04-2
Record name D-Pantolactone
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Record name Pantolactone
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Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)-
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Record name D-Pantolactone
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Record name α-hydroxy-β,β-dimethyl-γ-butyrolactone
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Record name Pantolactone
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Synthesis routes and methods I

Procedure details

The same apparatus and process was used as in Example 1 except as follows: The starting product comprised 5.45 l/hr. of formalin (30%), 5.35 l/hr. of isobutyraldehyde, 2.35 l/hr. of methanol, 9.25 l/hr. of NaCN solution and 12 l/hr. of sulfuric acid (46%). The latter was used in the hydrolysis step. The residence time in the circulation reactor was 20 min. The temperature in the same reactor was 5° C. The time for the aftertreatment reaction was 40 min. The temperature in the tubular reactor was 150° C. and the residence time therein was 6 min. There were obtained 7 kg pantolactone of 90% purity. The yield was 76%.
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Yield
76%

Synthesis routes and methods II

Procedure details

2-Oxo-3,3-dimethyl-γ-butyrolactone (18) was hydrogenated according to General Procedure B in THF at 20.7 barg (300 psig) hydrogen at ambient temperature using bis(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (2.3 mg; 5 μmol; 0.01 equiv) and ligand (S,R)-2g (3.7 mg; 6 μmol; 0.012 equiv) for 6 hours to afford 99.6% conversion to 2-hydroxy-3,3-dimethyl-γ-butyrolactone (19) with 97.2% ee as determined by chiral GC analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,510
Citations
RE Sonstrom, JL Neill, AV Mikhonin, R Doetzer… - Chirality, 2022 - Wiley Online Library
A molecular rotational resonance spectroscopy method for measuring the enantiomeric excess of pantolactone, an intermediate in the synthesis of panthenol and pantothenic acid, is …
Number of citations: 15 onlinelibrary.wiley.com
B Pscheidt, Z Liu, R Gaisberger, M Avi… - Advanced Synthesis …, 2008 - Wiley Online Library
Screening for stereoselective cyanohydrin synthesis in 96‐well plates was employed in the development of an efficient, pH‐stable hydroxynitrile lyase for the conversion of sterically …
Number of citations: 37 onlinelibrary.wiley.com
K Tadano, S Kanazawa, S Ogawa - The Journal of Organic …, 1988 - ACS Publications
… Synthesis of (3 S ,4 S )-Dihydro-4-ethyl-3-hydroxy-4-methyl2(3H)-furanone, a Pantolactone … the confirmation of the proposed absolute configuration for the pantolactone homologue 1 …
Number of citations: 23 pubs.acs.org
M Kesseler, T Friedrich, HW Höffken… - Advanced Synthesis & …, 2002 - Wiley Online Library
… ‐hydrolase with a K m for L‐pantolactone of 7 mM and a V max of … pantolactone in repeated batches with isolated Lph and enzyme recovery by membrane filtration gave D‐pantolactone …
Number of citations: 25 onlinelibrary.wiley.com
P Camps, D Munoz-Torrero - Current Organic Chemistry, 2004 - ingentaconnect.com
… During the last three decades (R)-pantolactone and to a minor … (R)- and (S)-pantolactone, as well as their applications not only … of pantolactone with improved profile is also discussed. …
Number of citations: 28 www.ingentaconnect.com
S Ghidinelli, S Abbate, J Koshoubu… - The Journal of …, 2020 - ACS Publications
… In the following, we critically discuss new VOA data regarding (R)- and (S)-pantolactone … We will examine the case of pantolactone in water and DMSO, solvents quite prone to form …
Number of citations: 22 pubs.acs.org
M Kataoka, K Shimizu, K Sakamoto, H Yamada… - Applied microbiology …, 1995 - Springer
… resolution of racemic pantolactone through the stereo-specific hydrolysis of d-pantolactone by … the stereoselective hydrolysis of the d-enantiomer of racemic pantolactone. With 135 g/l dl-…
Number of citations: 66 link.springer.com
F Kagan, RV Heinzelman, DI Weisblat… - Journal of the …, 1957 - ACS Publications
I II conversion of the secondary hydroxyl group to a half-ester followed by salt formation7-9 and through the formation of molecular complexes with brucine. 7 With theexception of the …
Number of citations: 22 pubs.acs.org
FY Zhu, Q Yang, M Cao, K Zheng, XJ Zhang… - Journal of …, 2023 - Elsevier
d-(−)-Pantolactone (DPL) is a key intermediate for the production of d-(+)-pantothenate (vitamin B5). Deracemization of d,l-pantolactone (D,L-PL) through oxidizing l-(+)-pantolactone (…
Number of citations: 3 www.sciencedirect.com
H Fang, J He, T Ran, H Chen, W Jin, B Tang… - Bioorganic & Medicinal …, 2019 - Elsevier
… of D-(−)-pantolactone would be an acceptable core for the … a new series of d-pantolactone derivatives as FAS inhibitors. … of D-(−)-pantolactone in order to obtain some advanced novel …
Number of citations: 2 www.sciencedirect.com

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